[4-(6-Methoxypyridin-2-yl)oxan-4-yl]methanamine
Overview
Description
[4-(6-Methoxypyridin-2-yl)oxan-4-yl]methanamine, also known as MPOM, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. MPOM is a derivative of pyridine and has a unique chemical structure that makes it an interesting compound for further investigation. In
Scientific Research Applications
1. Osteoporosis Treatment
A compound identified as a potent and selective antagonist of the alpha(v)beta(3) receptor, which includes the [4-(6-Methoxypyridin-2-yl)oxan-4-yl]methanamine structure, has shown significant efficacy in in vitro models and has been selected for clinical development for osteoporosis treatment (Hutchinson et al., 2003).
2. Antimicrobial Activity
Derivatives of this compound have been synthesized and evaluated for their in vitro antibacterial and antifungal activities, showing moderate to very good efficacy against pathogenic strains, comparable to first-line drugs (Thomas et al., 2010).
3. Liquid Crystal Research
This compound has been synthesized in derivatives that exhibit liquid crystalline behavior, with potential applications in display technologies. These derivatives are studied for their phase behavior and optical properties, showing promise as blue-emitting materials (Ahipa et al., 2014).
4. Chemical Synthesis and Structural Analysis
This compound is involved in the synthesis and structural characterization of various compounds, contributing to a deeper understanding of molecular conformations and hydrogen bonding patterns (Böck et al., 2021).
5. Catalysis in Organic Synthesis
This compound has been utilized in the synthesis of other complex organic molecules, demonstrating its utility in organic chemistry and pharmaceutical development (Schlosser et al., 2015).
6. Potential in Cancer Treatment
The structure has been involved in the development of novel anti-cancer agents, highlighting its relevance in the exploration of new therapeutic options (Lee et al., 2004).
properties
IUPAC Name |
[4-(6-methoxypyridin-2-yl)oxan-4-yl]methanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-15-11-4-2-3-10(14-11)12(9-13)5-7-16-8-6-12/h2-4H,5-9,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSNMEBKDIKMJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C2(CCOCC2)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201182520 | |
Record name | 2H-Pyran-4-methanamine, tetrahydro-4-(6-methoxy-2-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201182520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1439896-82-8 | |
Record name | 2H-Pyran-4-methanamine, tetrahydro-4-(6-methoxy-2-pyridinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1439896-82-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Pyran-4-methanamine, tetrahydro-4-(6-methoxy-2-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201182520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.